

# 5-Bromo-DMT vs 5-MeO-DMT receptor affinity

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## Compound Focus: 5-Bromo-N,N-Dimethyltryptamine

CAS No.: 17274-65-6

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## Pharmacological Profile Comparison

The table below summarizes the available quantitative receptor affinity ( $K_i$  in nM) and functional activity data for both compounds. A lower  $K_i$  value indicates a higher affinity for the receptor.

Target	5-Bromo-DMT (5-Br-DMT)	5-MeO-DMT
5-HT <sub>1A</sub> Receptor	$K_i = 16.9$ nM [1] Full agonist ( $EC_{50} = 1,810$ nM; $E_{max} = 94\%$ ) [1]	$K_i = 1.9-28$ nM [2] Agonist ( $EC_{50} = 3.92-1,060$ nM) [2]
5-HT <sub>2A</sub> Receptor	$K_i = 138$ nM [1] Partial agonist ( $EC_{50} = 77.7-3,090$ nM; $E_{max} = 34-100\%$ ) [3] [1]	$K_i = 15-2,011$ nM [2] Agonist ( $EC_{50} = 1.76-784$ nM) [2]
5-HT <sub>2B</sub> Receptor	$K_i = 403$ nM [1]   $K_i = 36-3,884$ nM [2]	5-HT <sub>2C</sub> Receptor   $K_i = 193$ nM [1]   $K_i = 42-538$ nM [2]
Serotonin Transporter (SERT)	$K_i = 971$ nM [1] Weak reuptake inhibitor ( $IC_{50} = 8,055$ nM) [1]	Information missing from search results
5-HT <sub>6</sub> Receptor	Information missing from search results	$K_i = 6.5-78$ nM [2]
5-HT <sub>7</sub> Receptor	Information missing from search results	$K_i = 3.9-30$ nM [2]

## Key Experimental Findings and Methodologies

The comparative profile of these compounds is largely defined by their differential engagement of serotonin receptors, which leads to distinct behavioral outcomes.

## Receptor Affinity and Functional Assays

The data in the table above was primarily generated through standardized **radioligand binding assays** [3]. In these experiments:

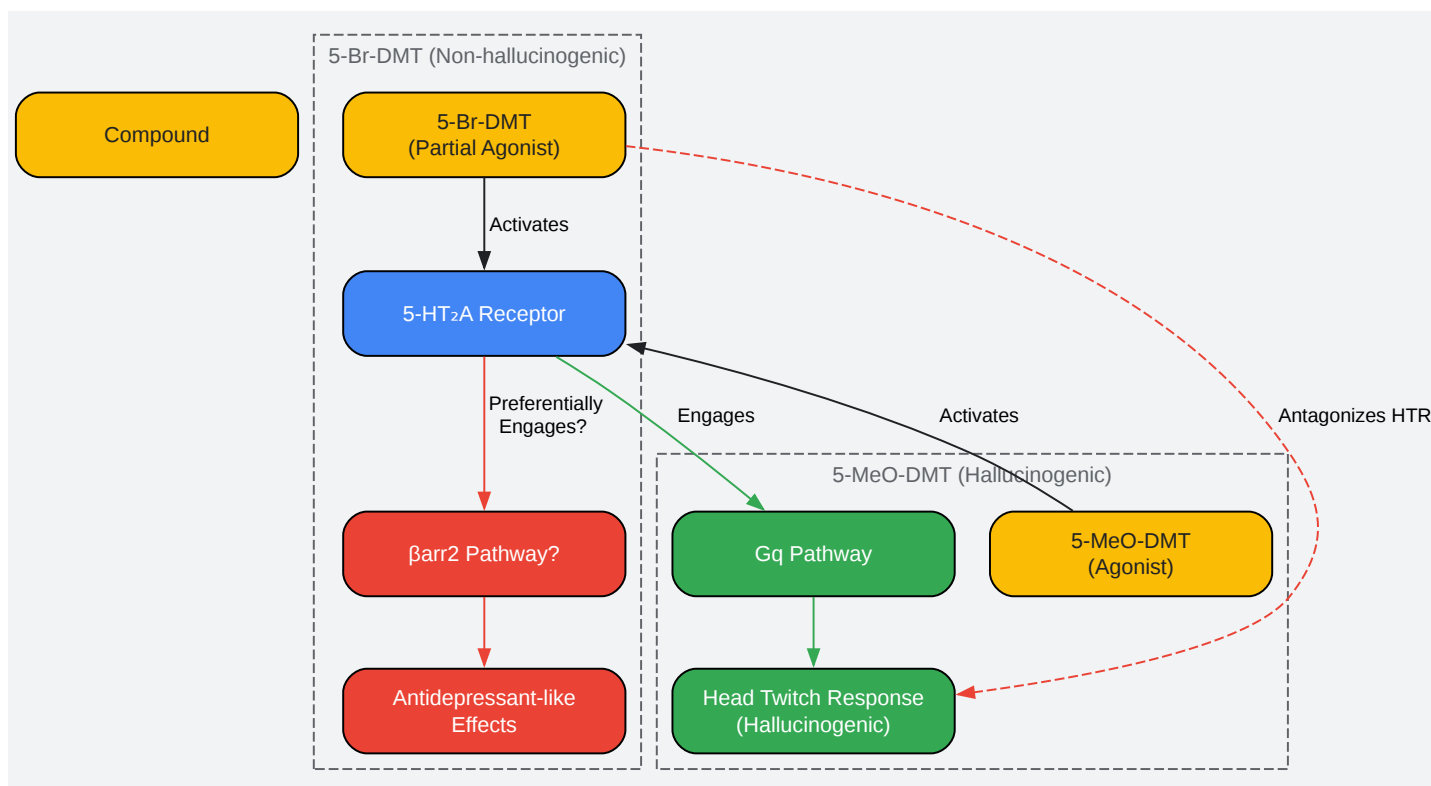
- Membrane preparations from cell lines (e.g., CHO-K1, HEK293) engineered to stably express a specific human serotonin receptor (e.g., h5-HT<sub>2A</sub>R) are used [3].
- The ability of 5-Br-DMT or 5-MeO-DMT to displace a radioactively labeled reference ligand (e.g., [3H]ketanserin for 5-HT<sub>2A</sub>R) is measured, allowing for the calculation of their affinity (K<sub>i</sub>) [3] [4].
- Functional activity (e.g., calcium mobilization for 5-HT<sub>2A</sub>R) is determined using assays like the Fluo-4 NW Calcium Assay Kit to measure a compound's efficacy (E<sub>max</sub>) and potency (EC<sub>50</sub>) [3].

## The Hallucinogenic Response: Head Twitch Response (HTR)

A critical behavioral test to predict the hallucinogenic potential of psychedelics in humans is the **head twitch response (HTR) in mice** [3].

- **5-Br-DMT**: A key finding from recent research is that **5-Br-DMT activates the 5-HT<sub>2A</sub> receptor in vitro but does not induce the HTR in mice**, suggesting it is a **non-hallucinogenic psychedelic derivative** [3] [1]. It even antagonizes the HTR induced by other psychedelics like 5-F-DMT [1].
- **5-MeO-DMT**: In contrast, **5-MeO-DMT and its amino-substituted analogs do induce the HTR**, confirming their hallucinogenic properties [4]. The search results indicate that 5-MeO-DMT's effects are mediated primarily by 5-HT<sub>2A</sub> receptor activation [5].

The following diagram illustrates the divergent signaling pathways and behavioral outcomes associated with the activation of the 5-HT<sub>2A</sub> receptor by these two compounds.



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## Neuroplasticity and Antidepressant Effects

Both compounds demonstrate potential for treating mood disorders, but through engagement of different receptor profiles.

- **5-Br-DMT:** Exhibits **psychoplastogenic** properties, meaning it promotes neural plasticity [3]. It upregulates immediate early genes (e.g., *Arc*, *Egr-1*) in the prefrontal cortex and hippocampus and promotes dendritic growth in cortical neurons [3]. In a mouse model of stress-induced depression, a single dose produced rapid antidepressant effects, which are linked to its 5-HT<sub>2A</sub> receptor activation without the hallucinogenic response [3].
- **5-MeO-DMT:** Also stimulates neuroplasticity; a single dose was shown to increase cell proliferation and neurogenesis in the adult mouse hippocampus [6]. Its antidepressant and anxiolytic effects are

linked to this neurogenesis, as well as its anti-inflammatory properties and ability to induce mystical-type experiences [7] [8]. Its high affinity for the **5-HT<sub>1A</sub> receptor** is a distinguishing feature and may contribute to its effects [7] [2].

## Key Implications for Research and Development

- **5-Br-DMT as a Prototype Therapeutic:** The most significant finding is the functional dissociation of 5-HT<sub>2A</sub> receptor activation from the hallucinogenic response by 5-Br-DMT [3]. This makes it a prototypical candidate for developing **non-hallucinogenic antidepressants** that are fast-acting, a major advantage over current treatments like SSRIs [3].
- **Receptor Selectivity is Crucial:** The contrasting effects of 5-Br-DMT and 5-MeO-DMT highlight that the specific signaling pathways engaged by a compound (biased agonism) and its broader receptor affinity profile (especially the balance between 5-HT<sub>2A</sub> and 5-HT<sub>1A</sub> activation) are critical determinants of its psychoactive and therapeutic properties [3] [4].
- **SAR Insights:** The substitution at the 5-position of the DMT structure profoundly influences receptor activity. A bromine atom appears to favor a non-hallucinogenic profile, whereas a methoxy group is associated with potent hallucinogenic effects [3] [4].

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